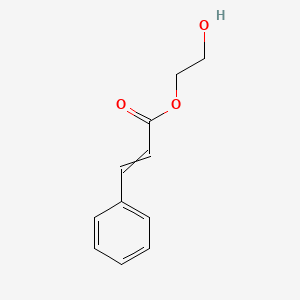

2-Hydroxyethyl cinnamate

Description

Properties

CAS No. |

17773-43-2 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-hydroxyethyl 3-phenylprop-2-enoate |

InChI |

InChI=1S/C11H12O3/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-7,12H,8-9H2 |

InChI Key |

WYOVFOGJDRFZBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Cinnamate Esters

Structural and Physical Properties

The table below compares key structural and physical properties of 2-hydroxyethyl cinnamate with analogous compounds:

Key Observations :

- The hydroxyl group in this compound increases its polarity, making it more soluble in hydrophilic solvents compared to ethyl or methyl cinnamates.

- Longer alkyl chains (e.g., octyl methoxycinnamate) enhance lipophilicity, favoring applications in sunscreen formulations .

Antifungal Activity

Cinnamate esters with simple alkyl chains (e.g., methyl, ethyl) exhibit moderate antifungal properties. For example, methyl cinnamate (IC₅₀: 12.5 µg/mL) and ethyl cinnamate (IC₅₀: 15.8 µg/mL) show efficacy against Botrytis cinerea . In contrast, fluorinated derivatives (e.g., ethyl 4-fluorocinnamate) demonstrate enhanced activity (IC₅₀: 8.3 µg/mL), suggesting electronegative substituents improve bioactivity .

Antioxidant and Anti-Inflammatory Activity

The hybrid compound 2-((4-((E)-1-(hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl cinnamate (a cinnamate-oxime derivative) exhibits antioxidant activity (IC₅₀: 18.7 µM for lipid peroxidation inhibition) and anti-lipoxygenase (LOX) effects (IC₅₀: 5.2 µM), outperforming trolox (reference antioxidant) . This highlights the role of functional group modifications (e.g., oxime) in enhancing bioactivity.

Photophysical Properties

Octyl methoxycinnamate (OMC) absorbs UVB radiation (λₘₐₓ: 310 nm) due to its conjugated aromatic system and methoxy group . Theoretical studies suggest that electron-donating groups (e.g., -OCH₃) stabilize excited states, reducing photodegradation . This compound’s hydroxyl group may alter UV absorption patterns, though experimental data are needed for confirmation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-hydroxyethyl cinnamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Wittig reaction is a widely used method for synthesizing cinnamate derivatives. Ethyl cinnamate, for example, can be prepared via the Wittig reaction between benzaldehyde and (carbethoxymethylene)triphenylphosphorane in methanol or isopropanol. Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) significantly affect yield and purity. Post-synthesis characterization typically involves 1H-NMR and GC-MS to confirm structure and purity . For this compound, esterification of cinnamic acid with ethylene glycol under acid catalysis (e.g., sulfuric acid) is a plausible route, with purification via column chromatography .

Q. How is this compound characterized in terms of structural and functional properties?

- Methodological Answer : Key characterization techniques include:

- Spectroscopy : 1H-NMR (deuterated chloroform) to confirm ester linkage and aromatic protons .

- Chromatography : GC-MS or HPLC to assess purity and quantify residual reactants .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

- Hydrogen Bonding : FT-IR spectroscopy to identify hydroxyl and ester carbonyl groups, critical for interactions in polymer matrices .

Q. What are the primary biological activities of this compound in preclinical models?

- Methodological Answer : Studies on structurally similar cinnamates (e.g., methyl cinnamate) show anti-inflammatory properties in RAW264.7 macrophages. For example, cinnamates suppress LPS-induced expression of Cox2, Nos2, and Tnfa mRNA at concentrations ≤1 mM. Researchers should use LPS-stimulated macrophage assays with RT-qPCR to quantify gene expression and ELISA to measure protein-level cytokines (e.g., TNFα) .

Advanced Research Questions

Q. How do anti-inflammatory and cytotoxic properties of this compound compare to other (meth)acrylates, and what mechanistic insights explain these differences?

- Methodological Answer : Comparative studies using RAW264.7 cells reveal that 2-hydroxyethyl acrylate suppresses Nos2 mRNA expression more effectively than Cox2 or Tnfa, whereas methyl cinnamate preferentially inhibits Tnfa. Cytotoxicity assays (e.g., MTT or LDH release) combined with gene expression profiling can resolve structure-activity relationships. Electrophilicity (via ω values) and hydrophobicity influence these effects; cinnamates with lower electrophilicity (e.g., methyl cinnamate) exhibit reduced cytotoxicity while retaining anti-inflammatory activity .

Q. How can isotopic labeling resolve contradictions in proposed biosynthesis pathways of cinnamate derivatives?

- Methodological Answer : Feeding studies with 13C-labeled precursors (e.g., [7-13C]cinnamate) in plant cell cultures (e.g., Asparagus officinalis) and subsequent SIM-MS/NMR analysis can track carbon incorporation into products like cis-hinokiresinol. For example, isotopic labeling confirmed that cis-hinokiresinol biosynthesis involves coupling two phenylpropanoid units with loss of a carbon at the 9-position, resolving prior ambiguities in pathway elucidation .

Q. What experimental strategies optimize this compound’s incorporation into dual-cure polymer systems for biomedical applications?

- Methodological Answer : In dual-cure systems (e.g., thermal/UV), this compound’s photoreactive cinnamoyl group enables crosslinking under UV light. Researchers should:

- Vary Monomer Ratios : Adjust 2-hydroxyethyl methacrylate/cinnamate ratios to balance flexibility and crosslink density.

- Assess Kinetics : Use photo-DSC or real-time FT-IR to monitor conversion rates during UV curing.

- Test Biocompatibility : Perform cytotoxicity assays (ISO 10993-5) and protein adsorption studies (e.g., using BSA) to evaluate suitability for coatings or adhesives .

Q. How do polymorphisms in cinnamate 4-hydroxylase (C4H) genes affect metabolic flux in phenylpropanoid pathways?

- Methodological Answer : Cloning and heterologous expression of C4H isoforms (e.g., from Ferula pseudalliacea) in E. coli or yeast, followed by enzyme kinetics (Km/Vmax) and metabolomics (LC-MS), can identify allelic variations impacting catalytic efficiency. For example, C4H variants with higher affinity for cinnamate may redirect flux toward lignin over lignans, influencing plant secondary metabolism .

Contradictions and Data Gaps

- Anti-Inflammatory vs. Pro-Inflammatory Effects : While 2-hydroxyethyl acrylate suppresses Nos2 expression at 0.1 mM, it induces Nos2 at cytotoxic concentrations (1 mM), suggesting concentration-dependent dual roles. Researchers must define non-toxic thresholds using dose-response curves .

- Biosynthetic Pathway Variability : Isotopic labeling in Asparagus cells showed unexpected carbon loss in cis-hinokiresinol biosynthesis, conflicting with earlier models. Replication in other species (e.g., Arabidopsis) is needed to validate universality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.